N-methylmethanamine;nitrous acid
Description
N-Methylmethanamine (CH₃NHCH₃), a secondary aliphatic amine, is widely used in pharmaceutical synthesis. It serves as a precursor for antitubercular agents (e.g., compounds 22–26 in and ) and potassium-competitive acid blockers (P-CABs) such as TAK-438 and KFP-H008, which inhibit gastric H⁺/K⁺-ATPase with IC₅₀ values as low as 0.019 μM .
Nitrous Acid (HNO₂), a weak and unstable acid, is pivotal in nitrosation reactions. It reacts with amines to form N-nitroso compounds (e.g., NDMA, ), which are potent carcinogens. Nitrous acid also exhibits tanning effects on collagen under acidic conditions .
Properties
CAS No. |
20591-03-1 |
|---|---|
Molecular Formula |
C2H8N2O2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
N-methylmethanamine;nitrous acid |
InChI |
InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |
InChI Key |
TYORYGSZBZPZLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC.N(=O)O |
Origin of Product |
United States |
Preparation Methods
N-methylmethanamine: can be synthesized through several methods:
From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.
From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.
Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .
Chemical Reactions Analysis
N-methylmethanamine: undergoes several types of reactions:
Oxidation: It can be oxidized in the atmosphere, forming various products.
Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.
Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.
Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:
Primary Amines: React with nitrous acid to produce nitrogen gas.
Secondary Amines: Form an insoluble oil (N-nitrosamine).
Tertiary Amines: Form a clear solution (ammonium salt formation).
Scientific Research Applications
N-methylmethanamine: and its derivatives are used in various fields:
Chemistry: As intermediates in organic synthesis and in the production of other chemicals.
Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and surfactants.
Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences :
- Reactivity : Secondary amines (e.g., N-methylmethanamine) are more reactive in nucleophilic substitutions than tertiary amines .
- Pharmacological Impact : Bulky substituents (e.g., naphthalene in ) reduce metabolic clearance but may limit blood-brain barrier penetration .
Comparison of Nitrous Acid with Related Nitrosating Agents
Nitrosation Potential and Toxicity
Key Findings :
N-Methylmethanamine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
